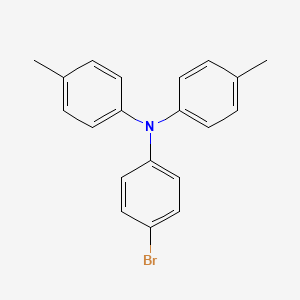

4-Bromo-N,N-di-p-tolylaniline

Cat. No. B1279164

Key on ui cas rn:

58047-42-0

M. Wt: 352.3 g/mol

InChI Key: YMNJJMJHTXGFOR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05648542

Procedure details

In a 500 milliliter three-necked flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap, all under an argon atmosphere, were added molten p-iodotoluene (27.3 grams, 125 millimoles), 22 grams of xylene, p-bromoaniline (8.7 grams, 50 millimoles), and 1,10-phenanthroline (1.8 grams, 10 millimoles). The reaction mixture was then heated to 100° C. at which point potassium hydroxide flake (22.4 grams, 400 millimoles) and cuprous chloride (1 gram, 10 millimoles) were added. The temperature was then adjusted to 125° C., and the reaction progress monitored by high performance liquid chromatography. Analysis showed the reaction to be 94 percent complete at 2 hours and 98 percent complete at 5 hours at which point the reaction was terminated. Product isolation was accomplished by adding 24 grams of acetic acid, and partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water. The organic phase was further washed several times with deionized water, and the solvent removed to afford 15 grams (84.5 percent) of the desired product of high purity (HPLC, 98 area percent).

[Compound]

Name

cuprous chloride

Quantity

1 g

Type

reactant

Reaction Step Three

Name

Yield

84.5%

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.N1[C:30]2[C:21](=[CH:22][CH:23]=[C:24]3[C:29]=2N=CC=C3)[CH:20]=CC=1.[OH-].[K+]>C1(C)C(C)=CC=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([N:14]([C:24]2[CH:29]=[CH:30][C:21]([CH3:20])=[CH:22][CH:23]=2)[C:13]2[CH:15]=[CH:16][C:10]([Br:9])=[CH:11][CH:12]=2)=[CH:3][CH:4]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

27.3 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

8.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=C3C=CC=NC3=C12

|

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 milliliter three-necked flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then adjusted to 125° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

complete at 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 24 grams of acetic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)N(C1=CC=C(C=C1)Br)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g | |

| YIELD: PERCENTYIELD | 84.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 425.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |